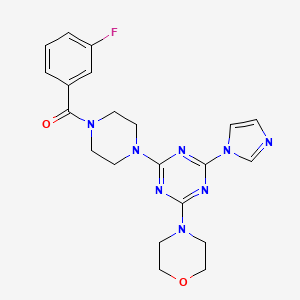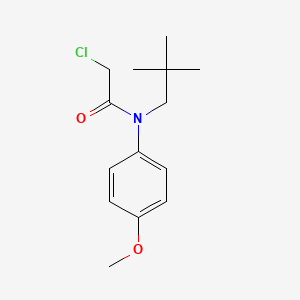
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide, also known as Lefamulin, is a novel antibiotic that was recently approved by the FDA for the treatment of community-acquired bacterial pneumonia. This compound belongs to a class of antibiotics known as pleuromutilins, which inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.
Mecanismo De Acción
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide binds to the peptidyl transferase center of the bacterial ribosome, which inhibits bacterial protein synthesis. This mechanism of action is similar to that of macrolides, lincosamides, and streptogramins, but 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has a unique binding site on the ribosome. This unique binding site allows 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide to overcome resistance mechanisms that are associated with other antibiotics in the same class.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been shown to have favorable pharmacokinetic properties, including high oral bioavailability, rapid absorption, and a long half-life. In clinical studies, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has demonstrated efficacy in the treatment of community-acquired bacterial pneumonia, with similar efficacy to moxifloxacin and linezolid. 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has also been shown to have a favorable safety profile, with a low incidence of adverse events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, including multidrug-resistant strains. It also has a unique mechanism of action that allows it to overcome resistance mechanisms associated with other antibiotics in the same class. However, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide is a relatively new antibiotic, and there is limited information available on its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of new formulations and delivery methods for 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide, such as inhalation or intravenous administration. Another area of research is the investigation of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide's activity against other bacterial infections, such as skin and soft tissue infections and urinary tract infections. Additionally, further studies are needed to evaluate the potential for resistance development and the long-term safety of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide involves several steps. The first step is the reaction of 4-methoxyacetophenone with 2,2-dimethylpropylamine in the presence of acetic anhydride to yield N-(2,2-dimethylpropyl)-4-methoxyacetophenone. Next, the intermediate is reacted with chloroacetyl chloride in the presence of triethylamine to produce 2-chloro-N-(2,2-dimethylpropyl)-4-methoxyacetophenone. Finally, the target compound is obtained by reacting the intermediate with ammonia in ethanol.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide is active against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae. In addition, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been shown to have potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)10-16(13(17)9-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYPKQTNSOLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=C(C=C1)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416891 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2573109.png)
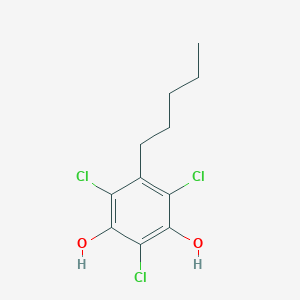
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)
![(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B2573116.png)
![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)
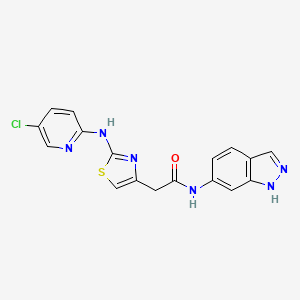
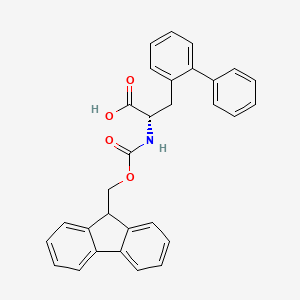
![(1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2573122.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2573123.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573126.png)

![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
